molecular formula C22H27N3OS B5198344 3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide CAS No. 4551-38-6

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B5198344
CAS No.: 4551-38-6
M. Wt: 381.5 g/mol
InChI Key: LTVVHYBNJNTVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C22H27N3OS and a molecular weight of 381.534 g/mol . This compound is known for its unique structural features, which include a benzamide core substituted with dimethyl groups and a piperidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the piperidine moiety.

    Substitution: Substituted derivatives at the piperidine nitrogen.

Scientific Research Applications

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-15-8-10-25(11-9-15)20-6-4-19(5-7-20)23-22(27)24-21(26)18-13-16(2)12-17(3)14-18/h4-7,12-15H,8-11H2,1-3H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVVHYBNJNTVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367134
Record name ST50883236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-38-6
Record name ST50883236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.